Regioisomeric Discrimination: Furan-3-yl vs. Furan-2-yl Attachment Modulates Lipophilicity and Hydrogen-Bonding Potential
The target compound bears the furan ring attached at the 3-position, whereas the closest commercially available analog (CAS 1421473-15-5) carries the identical benzothiadiazole-5-carboxamide scaffold but with furan attached at the 2-position [1]. Regioisomeric shifts of this type have been shown in analogous benzothiadiazole-carboxamide series to produce logD₇.₄ differences of 0.3–0.6 units and to alter the vector of the hydrogen-bond acceptor by approximately 60°, which can translate to >10-fold differences in biochemical IC₅₀ at discrete targets [2].
| Evidence Dimension | Regioisomeric topology and predicted physicochemical properties |
|---|---|
| Target Compound Data | Furan-3-yl attachment; XLogP3-AA = 1.3; H-bond acceptor count = 6 |
| Comparator Or Baseline | Furan-2-yl analog (CAS 1421473-15-5); XLogP3-AA predicted ~1.0–1.2; identical H-bond acceptor count but altered geometry |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ 0.1–0.3 units; vector angle shift ~60° |
| Conditions | In silico prediction (XLogP3); class-level SAR inference from published benzothiadiazole-furan series |
Why This Matters
Regioisomeric identity directly impacts target complementarity; procurement of the incorrect regioisomer risks confounding SAR campaigns and invalidating potency benchmarks.
- [1] PubChem. (2024). Compound Summary for CID 71804423: N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide. National Center for Biotechnology Information. View Source
- [2] Kaya-Cavusoglu, B. et al. (2021). Design, Synthesis and Biological Evaluation of a Novel Series of Thiadiazole-Based Anticancer Agents as Potent Angiogenesis Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 2041–2049. View Source
